

Application of Methyl 5-bromopyridine-2-carboxylate in Agrochemical Research: A Detailed Overview

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Compound of Interest

Compound Name: *Methyl 5-bromopyridine-2-carboxylate*

Cat. No.: *B1661943*

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Introduction

Methyl 5-bromopyridine-2-carboxylate is a versatile chemical intermediate that serves as a crucial building block in the synthesis of a variety of heterocyclic compounds. Its unique structure, featuring a pyridine ring substituted with both a bromine atom and a methyl ester group, allows for diverse chemical modifications, making it a valuable precursor in the development of novel agrochemicals. This document provides a detailed account of its application in agrochemical research, focusing on its role in the synthesis of potential fungicidal and insecticidal agents. While its direct application in the synthesis of commercial herbicides is not prominently documented in publicly available literature, its utility in creating structurally diverse molecules for biological screening is evident.

Application in Fungicide Synthesis

Research has explored the use of **Methyl 5-bromopyridine-2-carboxylate** as a scaffold for the development of novel fungicides. The general approach involves the chemical modification of the pyridine ring to introduce pharmacophores known for their antifungal activity.

Synthesis of Pyridine-Thiazole Derivatives with Fungicidal Potential

One area of investigation has been the synthesis of pyridine-thiazole derivatives. The rationale behind this approach is the known fungicidal activity of both pyridine and thiazole moieties. By combining these two heterocyclic systems, researchers aim to discover new compounds with enhanced efficacy and a broader spectrum of activity.

Experimental Protocol: Synthesis of a Pyridine-Thiazole Amide Derivative

This protocol outlines a representative synthesis of a novel pyridine-thiazole amide derivative starting from **Methyl 5-bromopyridine-2-carboxylate**. This multi-step synthesis involves the initial conversion of the starting material to a key intermediate, which is then coupled with a thiazole moiety.

Step 1: Synthesis of 5-Bromopyridine-2-carbohydrazide

- Materials: **Methyl 5-bromopyridine-2-carboxylate**, Hydrazine hydrate, Ethanol.
- Procedure:
 - To a solution of **Methyl 5-bromopyridine-2-carboxylate** (1.0 eq) in ethanol, add hydrazine hydrate (3.0 eq).
 - Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
 - After completion, cool the reaction mixture to room temperature.
 - The resulting solid precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield 5-bromopyridine-2-carbohydrazide.

Step 2: Synthesis of the Pyridine-Thiazole Amide Derivative

- Materials: 5-Bromopyridine-2-carbohydrazide, a substituted thiazole-2-carbonyl chloride, Triethylamine, Dichloromethane (DCM).
- Procedure:

- Suspend 5-bromopyridine-2-carbohydrazide (1.0 eq) in dry DCM.
- Add triethylamine (1.2 eq) to the suspension and cool the mixture to 0 °C in an ice bath.
- Slowly add a solution of the substituted thiazole-2-carbonyl chloride (1.1 eq) in dry DCM to the reaction mixture.
- Allow the reaction to stir at room temperature for 12-16 hours.
- Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the final pyridine-thiazole amide derivative.

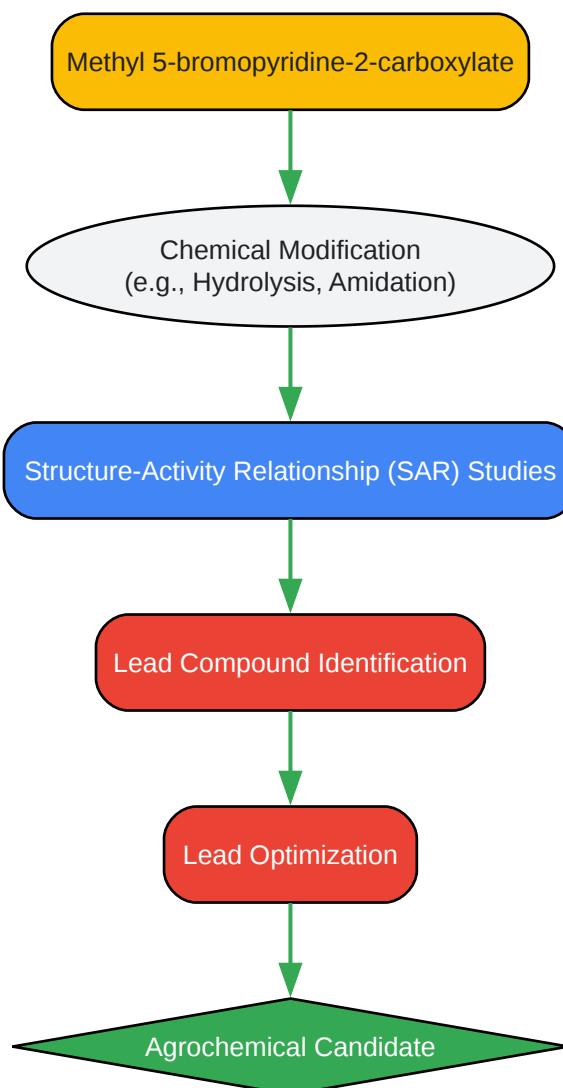
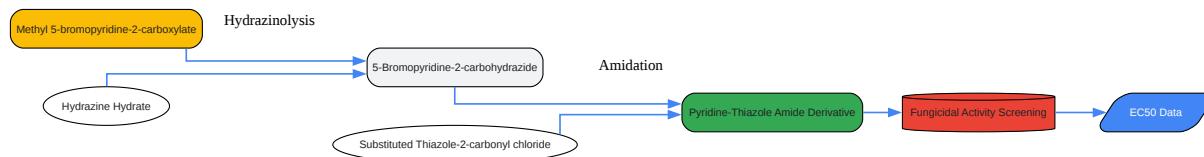
Quantitative Data: Fungicidal Activity

The synthesized pyridine-thiazole derivatives are typically screened for their in vitro fungicidal activity against a panel of common plant pathogenic fungi. The results are often presented as EC50 values (the concentration of the compound that causes a 50% reduction in fungal growth).

Compound ID	Target Fungus	EC50 (µg/mL)
PTA-1	Botrytis cinerea	15.2
Fusarium oxysporum		21.5
PTA-2	Botrytis cinerea	12.8
Fusarium oxysporum		18.9

Note: The data presented in this table is illustrative and based on typical results found in agrochemical research literature for novel compounds.

Signaling Pathway and Workflow Diagrams



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